molecular formula C15H11ClN2O B278964 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one

1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one

Cat. No. B278964
M. Wt: 270.71 g/mol
InChI Key: DKVOBVLOXAGKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one, also known as MCCP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MCCP belongs to the class of cycloheptapyrazole compounds and is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Mechanism of Action

1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one acts as a competitive inhibitor of 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol in various tissues. By inhibiting this enzyme, 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one reduces the levels of active cortisol, which can have beneficial effects on glucose metabolism and other physiological processes.
Biochemical and physiological effects:
In addition to its effects on glucose metabolism, 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one has been shown to have other biochemical and physiological effects, including the regulation of lipid metabolism, inflammation, and oxidative stress. 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one as a research tool is its selectivity for 11β-HSD1, which allows for the specific targeting of this enzyme in various tissues. However, the use of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one in laboratory experiments may be limited by its solubility and stability, as well as its potential toxicity at high doses.

Future Directions

Future research on 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one may focus on its potential therapeutic applications in the treatment of metabolic disorders, as well as its effects on other physiological processes. Further optimization of the synthesis and formulation of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one may also be necessary to improve its efficacy and safety as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one involves several steps, including the condensation of 3-chlorobenzaldehyde with 3-methylcycloheptanone to form the intermediate, which is then cyclized with hydrazine hydrate to form the final product. The synthesis of 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one has been optimized to improve the yield and purity of the compound, making it more suitable for research purposes.

Scientific Research Applications

1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. 11β-HSD1 is an enzyme that plays a key role in the regulation of glucocorticoid metabolism, and its inhibition by 1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one has been shown to improve glucose tolerance and insulin sensitivity in animal models.

properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8-one

InChI

InChI=1S/C15H11ClN2O/c1-10-13-7-2-3-8-14(19)15(13)18(17-10)12-6-4-5-11(16)9-12/h2-9H,1H3

InChI Key

DKVOBVLOXAGKNK-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=CC=CC2=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=NN(C2=C1C=CC=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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